(2-Ethylhexyl)(thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C13H23NS and a molecular weight of 225.39342 . This compound is characterized by the presence of an ethylhexyl group and a thiophen-3-ylmethyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine
Substitution: Substituted amines, amides
Scientific Research Applications
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylhexyl)(thiophen-2-ylmethyl)amine
- (2-Ethylhexyl)(thiophen-4-ylmethyl)amine
- (2-Ethylhexyl)(furan-3-ylmethyl)amine
Uniqueness
(2-Ethylhexyl)(thiophen-3-ylmethyl)amine is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its chemical reactivity and interactions compared to other positional isomers. This unique structure can result in different biological activities and applications .
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-3-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C13H23NS/c1-3-5-6-12(4-2)9-14-10-13-7-8-15-11-13/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
InChI Key |
GNCNADAPDFVJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.